(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide
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Overview
Description
The compound “(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Thiazoles are aromatic compounds that contain a five-membered C3NS ring. The benzothiazole moiety is found in many synthetic compounds, including dyes, fungicides, and pharmaceuticals .
Molecular Structure Analysis
Benzothiazoles are planar molecules due to the conjugation of the benzene and thiazole rings. This planarity and the presence of multiple aromatic systems allow for efficient π-π stacking interactions . The presence of fluorine atoms could influence the electronic properties of the molecule, as fluorine is highly electronegative.Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on the benzothiazole ring .Scientific Research Applications
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole derivatives have been recognized for their significant antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, among others. The structural simplicity and ease of synthesis of benzothiazole nucleus make it an attractive scaffold for drug discovery, offering potential for the development of new therapeutic agents. In particular, 2-arylbenzothiazoles have been identified as potential antitumor agents, some of which are already in clinical use for treating various diseases and disorders. This highlights the increasing importance of benzothiazole derivatives in medicinal chemistry and drug development processes (Kamal, Ali Hussaini, & Malik, 2015).
Therapeutic Potential and Applications
The therapeutic potential of benzothiazoles extends to their use in chemotherapeutic agents, showcasing a wide range of biological activities that include acting as antimicrobials and targeting various cancer types. The versatility of benzothiazoles as ligands to different biomolecules has spurred interest in developing therapies for respective ailments, especially focusing on the 2-arylbenzothiazole moiety for cancer treatment. This underlines the critical role of benzothiazole derivatives in advancing therapeutic options for several health conditions (Ahmed et al., 2012).
Future Directions
properties
IUPAC Name |
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS/c1-2-20-13-7-6-12(18)9-14(13)22-16(20)19-15(21)10-4-3-5-11(17)8-10/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJLPDKBFSLRPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide |
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